Immunoassay screens fail to detect sub-ng/mL flubromazolam, causing false negatives. This certified reference standard enables reliable LC-MS/MS quantification with LOD 0.1 ng/mL. • Validated transitions and retention times bypass immunoassay cross-reactivity. • Unique α-hydroxy and 4-hydroxy metabolite markers confirm CYP3A4/5 clearance, differentiating from nitro-reducing analogs. • Stable 0.5 mg/mL working solutions using 1:1 DMF:PBS for reproducible receptor binding and PK assays. Essential for forensic and clinical toxicology workflows requiring unambiguous analyte identification.
Flubromazolam (CAS 612526-40-6) is a highly potent, triazole-fused designer benzodiazepine characterized by a fluorine atom at the 2'-position and a bromine atom at the 8-position of the core scaffold. In B2B procurement, it is primarily sourced as a high-purity analytical reference standard for forensic toxicology, clinical diagnostics, and metabolic profiling. Unlike classical benzodiazepines, flubromazolam operates at sub-milligram active doses, resulting in ultra-low circulating concentrations that frequently evade standard immunoassay screens [1]. Consequently, laboratories must procure fully characterized flubromazolam reference materials to calibrate highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, ensuring accurate quantification and definitive structural identification in complex biological matrices .
Substituting flubromazolam with structurally similar designer benzodiazepines, such as flubromazepam or clonazolam, critically compromises analytical accuracy and metabolic modeling. While flubromazepam shares the core halogen substitutions, it lacks the triazole ring, drastically altering its elimination half-life and phase I metabolic pathways [1]. Furthermore, clonazolam, the closest triazolo-analog, contains a nitro group that undergoes specific nitro-reduction to an amine in human liver microsomes, a pathway entirely absent in flubromazolam, which instead undergoes CYP3A4/5-mediated α- and 4-hydroxylation [2]. Procuring the exact flubromazolam standard is therefore non-negotiable for laboratories needing to establish precise mass-to-charge (m/z) transitions, validate dihydroxylated metabolite biomarkers, and resolve positional isomers in forensic casework.
In human liver microsome (HLM) assays, flubromazolam demonstrates a distinct metabolic signature compared to its structural analog, clonazolam. While clonazolam metabolism is dominated by the reduction of its nitro group to an amine, flubromazolam undergoes primary oxidation via CYP3A4 and CYP3A5, yielding α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam, alongside specific dihydroxylated metabolites [1]. This fundamental divergence in biotransformation necessitates the use of exact flubromazolam standards to accurately map CYP-mediated clearance and identify correct in vivo biomarkers.
| Evidence Dimension | Primary in vitro Phase I biotransformation |
| Target Compound Data | α- and 4-hydroxylation; dihydroxylation |
| Comparator Or Baseline | Clonazolam (Nitro-reduction to amine) |
| Quantified Difference | 100% divergence in primary functional group modification |
| Conditions | Human liver microsomes (HLM) incubated with LC-HRMS analysis |
Enables forensic and clinical laboratories to definitively distinguish between specific designer benzodiazepine intoxications by targeting the correct downstream metabolites.
Due to its extreme potency, flubromazolam is present in biological matrices at concentrations far below those of classical benzodiazepines. Standard immunoassay screens frequently yield false negatives for flubromazolam, missing the compound in up to 85% of cases in certain impaired driving cohorts [1]. To overcome this, laboratories must utilize UHPLC-MS/MS calibrated with high-purity flubromazolam standards, achieving a validated Limit of Detection (LOD) of 0.1 ng/mL [1].
| Evidence Dimension | Detection threshold in whole blood/serum |
| Target Compound Data | Flubromazolam via UHPLC-MS/MS (LOD: 0.1 ng/mL) |
| Comparator Or Baseline | Standard immunoassay screens (High false-negative rate at physiological concentrations) |
| Quantified Difference | >10-fold enhancement in detection sensitivity required vs. classical panels |
| Conditions | Postmortem and impaired driving blood samples |
Justifies the procurement of analytical-grade reference material to calibrate highly sensitive mass spectrometry equipment where traditional screening fails.
Flubromazolam exhibits an exceptionally low hepatic clearance profile when modeled in vitro. Using the well-stirred model in pooled human liver microsomes, flubromazolam demonstrates a predicted hepatic clearance (CL_H) of approximately 0.42 mL/min/kg[1]. This highly stable profile contrasts with shorter-acting classical benzodiazepines, making flubromazolam an important reference compound for studying low-clearance GABA-A positive allosteric modulators and assessing potential drug-drug interactions involving strong CYP3A4 inhibitors.
| Evidence Dimension | Predicted Hepatic Clearance (CL_H) |
| Target Compound Data | Flubromazolam (0.42 mL/min/kg) |
| Comparator Or Baseline | Rapidly cleared classical benzodiazepines (e.g., Midazolam) |
| Quantified Difference | Exceptionally low clearance rate indicating prolonged half-life |
| Conditions | Pooled human liver microsomes (pHLM) using well-stirred predictive models |
Provides crucial pharmacokinetic baseline data for researchers modeling the systemic accumulation and prolonged half-life of novel psychoactive substances.
Flubromazolam is sparingly soluble in direct aqueous buffers, which can lead to precipitation and unreliable calibration curves if handled improperly. For quantitative assays, it must first be dissolved in an organic solvent like dimethylformamide (DMF), where it achieves a solubility of 30 mg/mL, before being diluted . A 1:1 dilution of DMF to PBS (pH 7.2) yields a stable working concentration of 0.5 mg/mL . This strict formulation requirement distinguishes it from more water-soluble salts and dictates laboratory handling protocols.
| Evidence Dimension | Maximum stable aqueous-compatible solubility |
| Target Compound Data | Flubromazolam in 1:1 DMF:PBS (0.5 mg/mL) |
| Comparator Or Baseline | Direct aqueous buffer (Sparingly soluble / precipitates) |
| Quantified Difference | Guaranteed 0.5 mg/mL stable solution vs. unpredictable precipitation |
| Conditions | 1:1 DMF:PBS (pH 7.2) formulation at room temperature |
Ensures technicians use the correct solvent pathways to prevent material loss and maintain the integrity of quantitative LC-MS/MS calibration standards.
Where precise quantification of ultra-low concentration designer benzodiazepines is required, flubromazolam reference standards are essential to establish retention times and m/z transitions (e.g., LOD 0.1 ng/mL) that bypass the high false-negative rates of standard immunoassays [1].
Flubromazolam is the required substrate for identifying specific α-hydroxy and 4-hydroxy metabolites in human liver microsome assays, allowing researchers to map CYP3A4/5-mediated clearance pathways distinct from nitro-reducing analogs like clonazolam [2].
Due to its specific solubility constraints, flubromazolam is utilized in laboratories to establish rigorous solvent dilution protocols (e.g., 1:1 DMF to PBS) ensuring stable 0.5 mg/mL working solutions for reproducible receptor binding and pharmacokinetic assays.